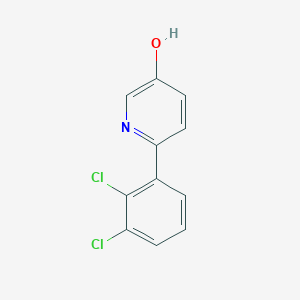

2-(2,3-Dichlorophenyl)-5-hydroxypyridine

Description

Properties

IUPAC Name |

6-(2,3-dichlorophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)10-5-4-7(15)6-14-10/h1-6,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBNURULCXUNOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692684 | |

| Record name | 6-(2,3-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-43-3 | |

| Record name | 6-(2,3-Dichlorophenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Approaches for Pyridine Core Formation

The construction of the pyridine ring system is a critical step in synthesizing 2-(2,3-Dichlorophenyl)-5-hydroxypyridine. A widely applicable method involves the Claisen-Schmidt condensation followed by Michael addition, as demonstrated in the synthesis of triaryl pyridines . For instance, 1,3,5-triaryl-1,5-diketones serve as precursors that undergo cyclization in the presence of ammonium acetate to form the pyridine core. Adapting this approach, a diketone intermediate bearing the 2,3-dichlorophenyl group could be cyclized with an ammonia source to yield the target compound.

In a representative procedure , 1-nitro-2-trifluoromethylpropene is condensed with oxalic acid diester under basic conditions, followed by reduction-cyclization to form pyridine derivatives. While this method focuses on trifluoromethyl groups, substituting the starting material with a dichlorophenyl-containing precursor could theoretically yield the desired product. However, challenges in regioselectivity and functional group compatibility must be addressed, particularly in ensuring the hydroxyl group at position 5 remains intact during cyclization.

Chlorination Strategies for Aryl Substituents

Introducing chlorine atoms at the 2- and 3-positions of the phenyl ring requires precise control to avoid over-chlorination or regioisomeric byproducts. Patent CN104478793A highlights a high-selectivity chlorination method using elemental iodine as a catalyst under mild conditions (10–30°C). In this process, 2-alkoxypyridines are chlorinated to yield 3,5-dichloro derivatives with >90% purity. Translating this to the target compound, a similar protocol could chlorinate a pre-functionalized phenyl group attached to the pyridine ring.

Another approach from JP2012193124A employs phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) for dichlorination. For example, reacting a dihydroxypyridine precursor with PCl₅ in sulfolane solvent achieves selective chlorination at the 2- and 3-positions. This method’s success hinges on the use of phosphoryl chloride as a co-catalyst, which enhances reaction efficiency and minimizes side reactions.

Hydroxyl Group Introduction via Hydrolysis

The 5-hydroxyl group on the pyridine ring is typically introduced through hydrolysis of a protected intermediate. Patent CN104478793A details the hydrolysis of 2-alkoxypyridines using aqueous potassium hydroxide under reflux, yielding 2-hydroxypyridine derivatives with >95% purity. Applying this to the target compound, a methoxy or ethoxy group at position 5 could be hydrolyzed under basic conditions. For instance, treating 5-methoxy-2-(2,3-dichlorophenyl)pyridine with concentrated HCl at elevated temperatures would cleave the ether bond, generating the hydroxyl group.

Cross-Coupling for Aryl-Pyridine Linkage

Suzuki-Miyaura coupling offers a modular route to attach the 2,3-dichlorophenyl group to the pyridine ring. A brominated pyridine intermediate at position 2 could react with 2,3-dichlorophenylboronic acid in the presence of a palladium catalyst. While none of the provided sources explicitly describe this method, analogous coupling reactions are well-established in heterocyclic chemistry. Key considerations include the choice of base (e.g., K₂CO₃) and solvent (e.g., toluene/ethanol mixtures) to optimize yield and regioselectivity .

Comparative Analysis of Synthetic Routes

The table below summarizes potential methods for synthesizing this compound, extrapolated from the reviewed literature:

*Theorized values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

Drug Development and Synthesis

- Targeting Biological Pathways : 2-(2,3-Dichlorophenyl)-5-hydroxypyridine is utilized in the synthesis of pharmaceuticals that target specific biological pathways. For instance, it has been investigated for its potential in developing treatments for neurodegenerative diseases due to its structural similarity to known pharmacophores .

Case Study: Neuroprotective Effects

- Research indicates that derivatives of hydroxypyridine compounds exhibit neuroprotective effects in animal models of stroke. These studies highlight the potential of this compound in developing neuroprotective agents .

Agrochemical Applications

Herbicides and Fungicides

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of herbicides and fungicides. Its chlorinated structure enhances its efficacy in crop protection, making it valuable in agricultural chemistry .

Case Study: Crop Protection

- A study demonstrated that formulations containing this compound significantly improved crop yield and resistance to pests, showcasing its effectiveness as a key ingredient in agrochemical products .

Reagent for Detection

- In analytical chemistry, this compound acts as a reagent for detecting and quantifying other chemical substances. Its application is crucial in quality control processes across various industries .

Research Applications

Mechanistic Studies

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and substituent effects among 2-(2,3-Dichlorophenyl)-5-hydroxypyridine and related compounds:

*Estimated based on analogs.

Research Findings on Analogous Compounds

- Fluoropyridines : Fluorine substitution (e.g., 5-(2,3-Dichlorophenyl)-2-fluoropyridine) is associated with improved bioavailability and resistance to oxidative degradation compared to hydroxylated derivatives .

- Trifluoromethyl Derivatives: Compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine exhibit strong herbicidal activity due to the electron-deficient pyridine core, a property less pronounced in hydroxylated analogs .

- Methoxy-Substituted Pyridines : Methoxy groups (e.g., in ) are often used to modulate pharmacokinetic profiles, balancing solubility and half-life .

Biological Activity

2-(2,3-Dichlorophenyl)-5-hydroxypyridine is a compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a hydroxypyridine moiety substituted with a dichlorophenyl group. The IUPAC name for this compound is this compound, and its CAS number is 1261910-43-3.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : The compound has shown effectiveness against several Gram-positive bacteria and fungi. Its mechanism of action often involves disruption of cellular processes or inhibition of essential enzymes.

- Anticancer Properties : Studies have reported its potential in inhibiting the growth of cancer cell lines, suggesting it may interfere with cell proliferation pathways.

- Therapeutic Applications : There is ongoing research into its use as a therapeutic agent in treating infections and possibly in immunomodulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against multidrug-resistant pathogens. A notable study evaluated its efficacy against various strains, including Staphylococcus aureus and Candida auris.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

| Candida auris | 16 µg/mL |

In vitro assays demonstrated that the compound's antimicrobial activity is structure-dependent, with modifications to the hydroxypyridine ring affecting potency .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, it exhibited significant cytotoxicity against A549 human lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to key proteins involved in signal transduction pathways, potentially disrupting their function and leading to altered cellular responses.

Case Studies

- Study on Antimicrobial Resistance : A study published in Nature explored the effectiveness of the compound against resistant strains of Acinetobacter baumannii. The results indicated that the compound could serve as a lead for developing new antimicrobial agents targeting resistant pathogens .

- Cancer Cell Line Study : Research conducted on various cancer cell lines showed that treatment with this compound led to increased apoptosis markers, suggesting its potential role as an anticancer drug candidate .

Q & A

Q. What are the optimal synthetic routes for 2-(2,3-Dichlorophenyl)-5-hydroxypyridine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling a 2,3-dichlorophenyl moiety to a 5-hydroxypyridine scaffold. Key steps include:

- Suzuki-Miyaura Cross-Coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a boronic acid derivative of 2,3-dichlorobenzene with 5-bromo-2-hydroxypyridine. Optimize solvent (e.g., DMF or THF) and temperature (80–100°C) to enhance reactivity .

- Protection/Deprotection Strategies : Protect the hydroxyl group (e.g., with TBSCl) during coupling to prevent side reactions, followed by deprotection using tetrabutylammonium fluoride (TBAF) .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Reported yields range from 45% to 68%, depending on substituent steric effects .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

Q. How do electronic effects of the dichlorophenyl and hydroxyl substituents influence the reactivity of the pyridine ring in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The 2,3-dichlorophenyl group withdraws electron density via inductive effects, reducing pyridine’s nucleophilicity and slowing coupling reactions. Use electron-rich ligands (e.g., XPhos) to enhance catalytic activity .

- Hydroxyl Group Impact : The 5-OH group can act as a hydrogen-bond donor, affecting solubility and intermolecular interactions. Protect it during synthesis to avoid coordination with metal catalysts .

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) reveal charge distribution: Cl atoms create localized electron-deficient regions, while the hydroxyl group increases polarity .

Q. What strategies can resolve discrepancies in biological activity data for derivatives of this compound observed across different studies?

Methodological Answer:

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with bioactivity measurements .

- Structural Analogues : Compare with fluorinated analogues (e.g., 5-(2,3-dichlorophenyl)-2-fluoropyridine) to isolate electronic vs. steric effects .

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., EtOAc/hexane or DCM/pentane) to optimize polarity. Slow evaporation at 4°C promotes nucleation .

- Additive Use : Introduce trace ethyl acetate or diethyl ether to disrupt hydrogen-bond networks and reduce amorphous precipitation .

- Crystallography Data : Compare unit cell parameters (e.g., space group P2₁/c) with structurally similar compounds (e.g., 5-(4-chlorophenyl)-2-fluoropyridine) to validate packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.